3-Bromopropionic acid

Overview

Description

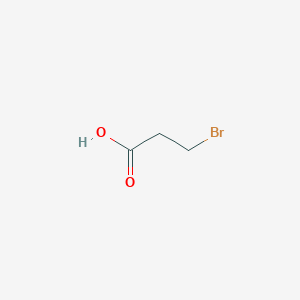

3-Bromopropionic acid, also known as β-bromopropionic acid, is an organic compound with the molecular formula C3H5BrO2. It appears as white to slightly yellow crystalline powder and is soluble in water, alcohol, ether, chloroform, and benzene. This compound is primarily used in organic synthesis due to its reactive bromine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromopropionic acid can be synthesized through the reaction of acrylonitrile with hydrogen bromide to form bromopropionitrile, which is then hydrolyzed to yield this compound. The reaction involves adding acrylonitrile to boiling hydrobromic acid and refluxing at 130°C for six hours. The solid obtained is extracted with ethanol, and the crude product is distilled under reduced pressure .

Industrial Production Methods: Another method involves the addition of acrylic acid to hydrogen bromide. This reaction is carried out at temperatures ranging from 30°C to 120°C, with the reaction formula being CH2=CHCOOH + HBr → BrCH2CH2COOH. This method is advantageous due to its simplicity, high yield, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropionic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido, sulfhydryl, cyano, hydroxyl, alkoxy, and sulfonic groups.

Hydrolysis: In alkaline solutions, this compound hydrolyzes to form hydroxypropionic acid.

Common Reagents and Conditions:

Hydrobromic Acid: Used in the synthesis of this compound from acrylonitrile.

Ethanol: Used for extracting the solid product during synthesis.

Alkaline Solutions: Used for hydrolysis reactions.

Major Products Formed:

Hydroxypropionic Acid: Formed through hydrolysis in alkaline conditions.

Various Derivatives: Including esters, acid halides, and amides, which are synthesized from this compound.

Scientific Research Applications

3-Bromopropionic acid is widely used in scientific research and industrial applications:

Biology: Used in the study of metabolic pathways and enzyme inhibition.

Industry: Employed in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromopropionic acid involves its ability to alkylate mercaptans and other sulfur-containing compounds. This property makes it useful in various biochemical applications, including enzyme inhibition and metabolic pathway studies . The bromine atom in this compound is highly reactive, allowing it to participate in substitution reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

2-Bromopropionic Acid: Similar in structure but with the bromine atom on the second carbon.

4-Bromobutyric Acid: Contains an additional carbon in the chain.

Bromoacetic Acid: A shorter chain analog with the bromine atom on the first carbon.

6-Bromohexanoic Acid: A longer chain analog with the bromine atom on the sixth carbon.

Uniqueness: 3-Bromopropionic acid is unique due to its specific placement of the bromine atom on the third carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific substitution reactions and hydrolysis, making it valuable in organic synthesis and industrial applications .

Biological Activity

3-Bromopropionic acid (3-BPA) is a halogenated fatty acid that has garnered attention in biochemical research due to its diverse biological activities. This compound serves as an important tool in studies of enzyme inhibition, metabolic pathways, and potential toxicological effects. Below is a detailed examination of its biological activity, supported by data tables and relevant case studies.

This compound is known for its ability to act as an alkylating agent, particularly targeting nucleophilic sites in proteins such as cysteine residues. This interaction can disrupt protein structure and function, leading to significant biological consequences.

- Chemical Structure : The molecular formula of 3-BPA is C₃H₅BrO₂, with a bromine atom attached to the propionic acid backbone.

- Mechanism : The compound modifies cysteine residues through alkylation, which can inhibit enzyme activity. For example, it has been shown to inactivate horse liver alcohol dehydrogenase by modifying cysteine residue 174, impairing its enzymatic function .

Enzyme Inhibition

This compound has been extensively studied for its role in inhibiting various enzymes:

- Horse Liver Alcohol Dehydrogenase : It exhibits Michaelis kinetics with a Ki of approximately 2 mM, demonstrating its effectiveness as an enzyme inhibitor .

- Malate Dehydrogenase : Research indicates that 3-BPA can form abortive ternary complexes with malate dehydrogenase, affecting its activity and metabolic pathways.

Toxicological Effects

The toxicological profile of this compound reveals potential health risks associated with exposure:

- Neurotoxicity : Studies have linked exposure to 1-bromopropane (the parent compound) and its metabolite 3-BPA to neurological disorders in both humans and animal models .

- Mutagenicity and Carcinogenicity : Toxicological evaluations suggest that 3-BPA may induce mutagenic effects and tumor formation, raising concerns regarding its safety in industrial applications .

Table 1: Recovery Studies of this compound in Urine Samples

| Spike Level (μg/mL) | Mean Recovered (μg/mL) | Average % Recovery | Standard Deviation (μg/mL) | % Relative Standard Deviation |

|---|---|---|---|---|

| 2 | 1.91 | 96 | 0.11 | 5.7 |

| 10 | 9.32 | 93 | 0.13 | 1.4 |

| 50 | 48.9 | 98 | 0.36 | 0.7 |

| Overall | 95% | 3.1% |

This table summarizes the results from recovery studies conducted to evaluate the accuracy of analytical methods for measuring 3-BPA levels in urine samples .

Case Studies

-

Enzyme Inhibition Study :

- A study demonstrated that the inhibition of horse liver alcohol dehydrogenase by this compound was concentration-dependent, with significant effects observed at concentrations as low as 2 mM.

- The study highlighted the importance of cysteine modification in the enzyme's active site, which is crucial for understanding the biochemical pathways affected by this compound.

- Toxicological Assessment :

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromopropionic acid and its esters, and how do their yields compare?

Methodological Answer: this compound can be synthesized via two main routes:

- Route 1: Reaction of acrylonitrile with hydrobromic acid (HBr) under reflux (130°C, 6 hours), followed by hydrolysis and purification via distillation .

- Route 2: Heating 2-cyanoethanol with 40% HBr (2 hours, reflux), achieving yields >80% .

For its methyl ester derivative (this compound methyl ester):

- Esterification: Direct reaction of this compound with methanol yields ~82% .

- Alternative: Bromination of methyl acrylate with HBr achieves ~97% yield .

Q. How does the acidity of this compound compare to structurally related brominated acids?

Methodological Answer: The acidity of this compound (pKa ~2.8) is influenced by the electron-withdrawing effect of the bromine atom at the β-position. In comparative studies:

- This compound is less acidic than 2,2-dibromopropionic acid (pKa ~1.2) due to reduced inductive effects in the β-position .

- 3,3-Dibromopropionic acid exhibits stronger acidity (pKa ~1.5) than the mono-brominated derivative .

Experimental validation involves potentiometric titration or computational modeling (e.g., DFT) to assess electronic effects .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard:

- Urine Analysis: Derivatize this compound with diazomethane to form methyl esters, followed by GC-MS separation (LOD: ~0.1 µg/mL) .

- Sample Preparation: Acidify urine to pH 2, extract with ethyl acetate, and concentrate under nitrogen .

Interference studies show no cross-reactivity with structurally similar metabolites (e.g., 2-bromopropionic acid) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to its corrosive properties (Skin Corr. 1B classification) .

- Ventilation: Work in a fume hood to avoid inhalation (density: 1.48 g/mL at 25°C; volatile at elevated temperatures) .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How is this compound utilized in polymer functionalization for drug delivery systems?

Methodological Answer: this compound is grafted onto polyethyleneimine (PEI) to enhance hydrophobicity for drug encapsulation:

- Procedure: React linear PEI with this compound (1:5 molar ratio) in methanol, neutralize with Na₂CO₃, and purify via dialysis .

- Outcome: Functionalized PEI (PEI-prop) improves loading of hydrophobic drugs (e.g., paclitaxel) by 40% compared to unmodified PEI .

Q. What role does this compound play in synthesizing selenium-containing compounds?

Methodological Answer: It reacts with sodium selenide (Na₂Se) to form 3,3′-diselanediyldipropionic acid , a redox-responsive linker:

- Synthesis: Combine this compound with Na₂Se in ethanol under nitrogen (24 hours, RT). Purify via recrystallization .

- Application: This compound enables pH- and ROS-responsive drug release in nanocarriers .

Q. How is this compound validated as a biomarker for 1-bromopropane exposure?

Methodological Answer:

- Validation Study: Compare urinary this compound levels in occupationally exposed workers (spray adhesive industry) vs. controls using GC-MS. No detection in low-exposure groups confirms specificity .

- Method Optimization: Adjust derivatization time (30 minutes) and column temperature (70°C to 250°C gradient) to minimize matrix effects .

Q. How can researchers reconcile discrepancies in synthetic yields of this compound derivatives?

Methodological Answer: Variability arises from:

- Reagent Purity: Use ≥97% HBr to avoid side reactions (e.g., dibromination) .

- Temperature Control: Maintain strict reflux conditions (±2°C) to optimize bromopropionitrile intermediate formation .

Q. What mechanistic insights explain the electronic effects of bromine in this compound?

Methodological Answer:

- Inductive Effect: The β-bromine withdraws electron density via σ-bonds, stabilizing the deprotonated form (pKa reduction vs. propionic acid) .

- Steric Effects: Minimal steric hindrance at the β-position allows efficient nucleophilic substitution in alkylation reactions .

Q. How can inter-laboratory variability in this compound quantification be minimized?

Methodological Answer:

- Standardization: Use deuterated internal standards (e.g., 3-bromopropionic-d₄ acid) to correct for extraction efficiency .

- Collaborative Trials: Participate in round-robin testing to harmonize GC-MS parameters (e.g., ionization voltage: 70 eV) .

Properties

IUPAC Name |

3-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060443 | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C @ 45 MM HG | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES FROM CARBON TETRACHLORIDE | |

CAS No. |

590-92-1 | |

| Record name | 3-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFZ7CSR69R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62.5 °C | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.